molecular formula C12H14ClNO4 B7579233 3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid

3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid

Cat. No. B7579233
M. Wt: 271.69 g/mol
InChI Key: NBVMCQVYYXJIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid, also known as CMHPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CMHPA belongs to the class of hydroxamic acids and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid involves the inhibition of histone deacetylase activity, which results in the modulation of gene expression. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. 3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid inhibits the activity of histone deacetylases, leading to the accumulation of acetylated histones and the activation of gene expression.
Biochemical and Physiological Effects:
3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has been reported to exhibit anti-bacterial and anti-fungal activities.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid in lab experiments include its potential therapeutic applications, its ability to inhibit histone deacetylase activity, and its anti-inflammatory properties. However, the limitations of using 3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammation-related diseases. Another direction is to study its mechanism of action in more detail, including its effects on gene expression and epigenetic modifications. Additionally, future research could focus on developing more efficient synthesis methods for 3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid and exploring its potential use as a drug candidate.

Synthesis Methods

The synthesis of 3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid involves the reaction of 3-chloro-4-methylbenzoyl chloride with hydroxylamine hydrochloride in a solvent such as dichloromethane. The resulting product is then reacted with 2-hydroxy-2-methylpropanoic acid in the presence of a base such as triethylamine to yield 3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid. The overall reaction scheme is shown below:

Scientific Research Applications

3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has been found to exhibit potential therapeutic applications in various scientific research studies. It has been shown to possess anti-cancer properties by inhibiting histone deacetylase activity, which is involved in the regulation of gene expression. 3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Furthermore, 3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has been reported to exhibit anti-bacterial and anti-fungal activities.

properties

IUPAC Name

3-[(3-chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-7-3-4-8(5-9(7)13)10(15)14-6-12(2,18)11(16)17/h3-5,18H,6H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVMCQVYYXJIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C)(C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid

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